REACTION_CXSMILES
|
[NH:1]1CCC[C@H:2]1C(O)=O.[CH3:9][C:10]1([CH3:18])[O:15][C:14](=[O:16])[CH2:13][C:12](=[O:17])[O:11]1.[CH3:19][C:20]1[NH:21][C:22]([CH3:36])=[C:23]([C:31](OCC)=O)[CH2:24][C:25]=1C(OCC)=O.[CH:37](O)(C)C>C(O)C>[N:21]1([C:20]2[CH:19]=[CH:31][C:23]([CH2:37][CH:13]3[C:14](=[O:16])[O:15][C:10]([CH3:18])([CH3:9])[O:11][C:12]3=[O:17])=[CH:24][CH:25]=2)[CH:22]=[CH:36][CH:2]=[N:1]1
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
4-(H-pyrazol-1-yl)benzaldehyde
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
996 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
44.1 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After overnight stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was sonicated for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |